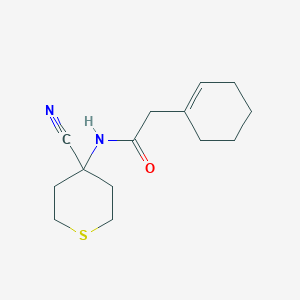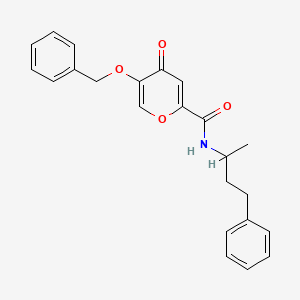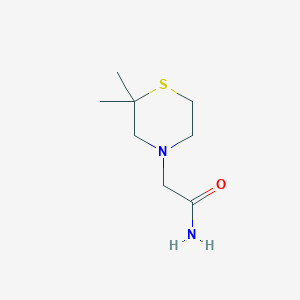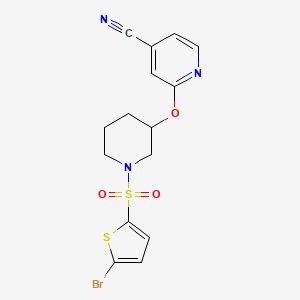
N-(4-Cyanothian-4-yl)-2-(cyclohexen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Cyanothian-4-yl)-2-(cyclohexen-1-yl)acetamide, commonly known as CTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAA is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated various synthetic pathways and structural analyses of compounds related to N-(4-Cyanothian-4-yl)-2-(cyclohexen-1-yl)acetamide, offering insights into their potential applications:
- Regioselectivity in Chemical Reactions : The interaction of cyanothioacetamide with different cycloalkanones or enamines has shown non-regiospecific character, leading to the formation of mixtures of thione derivatives. This study underlines the complexity and potential for discovery in the synthesis of related compounds (Dotsenko et al., 2012).
- Crystal Structure Analysis : Investigations into the crystal structure of related amide and acetamide compounds reveal the importance of intramolecular hydrogen bonding and the orientation of functional groups, contributing to our understanding of their chemical behavior and potential for forming supramolecular structures (Helliwell et al., 2011).
Biological Activity and Applications
Research into compounds structurally similar to N-(4-Cyanothian-4-yl)-2-(cyclohexen-1-yl)acetamide has also explored their potential biological activities:
- Antitumor Activity : Novel thiazole, pyrimidine, and pyridine derivatives synthesized from cyanoacetamide precursors have shown promising inhibitory effects on various cancer cell lines. This highlights the potential therapeutic applications of related compounds in oncology (Albratty et al., 2017).
- Antimicrobial Activity : The synthesis of thiazole and pyridone derivatives bearing sulfonamide moieties from N-cyclohexyl-2-cyanoacetamide and their subsequent evaluation for antimicrobial properties underscore the broad spectrum of biological activities that related compounds may possess (Darwish et al., 2014).
properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(cyclohexen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c15-11-14(6-8-18-9-7-14)16-13(17)10-12-4-2-1-3-5-12/h4H,1-3,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPSGGUDOFOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-2-(cyclohexen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[1-(1,1-dioxidotetrahydrothien-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2430884.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430888.png)

methanamine](/img/structure/B2430891.png)


![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430896.png)



![3-Methoxyspiro[3.3]heptan-1-one](/img/structure/B2430900.png)


![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2430906.png)